Cas no 951-04-2 (2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone)

2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone
- 2,2-dibromo-1-(4-fluoro-[1]naphthyl)-ethanone
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- MDL: MFCD23378768
- Inchi: 1S/C12H7Br2FO/c13-12(14)11(16)9-5-6-10(15)8-4-2-1-3-7(8)9/h1-6,12H
- InChI Key: ACBXWNBWPCRTIN-UHFFFAOYSA-N
- SMILES: BrC(C(C1C=CC(=C2C=CC=CC2=1)F)=O)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 270
- Topological Polar Surface Area: 17.1
- XLogP3: 4.6
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM234853-1g |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone |
951-04-2 | 97% | 1g |
$*** | 2023-05-29 | |
1PlusChem | 1P00IJ76-250mg |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone |
951-04-2 | 95% | 250mg |
$348.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750325-1g |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one |
951-04-2 | 98% | 1g |
¥6370.00 | 2024-04-24 | |
1PlusChem | 1P00IJ76-1g |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone |
951-04-2 | 95% | 1g |
$841.00 | 2023-12-16 | |
Alichem | A219006829-5g |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone |
951-04-2 | 95% | 5g |
$2069.55 | 2023-08-31 | |
Chemenu | CM234853-5g |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone |
951-04-2 | 97% | 5g |
$*** | 2023-05-29 | |
abcr | AB459902-1g |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone; . |
951-04-2 | 1g |
€1184.60 | 2025-02-21 | ||
abcr | AB459902-250mg |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone; . |
951-04-2 | 250mg |
€506.40 | 2025-02-21 | ||
Chemenu | CM234853-5g |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone |
951-04-2 | 97% | 5g |
$1750 | 2021-08-04 | |
Alichem | A219006829-1g |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone |
951-04-2 | 95% | 1g |
$643.86 | 2023-08-31 |
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone Related Literature
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone: A Versatile Compound in Modern Pharmaceutical Research
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone is a unique organic compound with a molecular formula of C14H8Br2FO2. This molecule features a naphthalene core functionalized with a fluoro substituent at the 4-position and bromo groups at the 2,2-positions. The ethanone moiety further enhances its chemical reactivity and potential applications. The compound is classified under the broader category of aromatic heterocyclic compounds, which are widely studied for their biological activities and synthetic versatility. Its structural complexity and functional group diversity make it a promising candidate for drug development and material science applications.
Recent advancements in pharmaceutical chemistry have highlighted the importance of fluoro and bromo substitutions in modulating molecular interactions. The naphthalene ring, a polycyclic aromatic hydrocarbon, provides a rigid scaffold that can enhance the stability and bioavailability of derivatives. The fluoro group at the 4-position introduces electronic effects that influence the compound’s polarity and solubility. These properties are critical for optimizing drug delivery systems and improving pharmacokinetic profiles. Meanwhile, the bromo substituents at the 2,2-positions may act as reactive sites for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone has attracted significant attention in drug discovery due to its potential as a prodrug precursor. Prodrugs are designed to improve the solubility, stability, and target specificity of active pharmaceutical ingredients. By incorporating fluoro and bromo groups, this compound may exhibit enhanced metabolic stability and reduced toxicity compared to its parent molecules. Researchers are exploring its application in cancer therapy, where its ability to inhibit specific enzymatic pathways could lead to targeted drug delivery. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound showed promising antitumor activity against multidrug-resistant cancer cell lines.
The naphthalene core of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone is also being investigated for its role in fluorescent imaging and biomolecular labeling. Fluorescent probes based on naphthalene derivatives are widely used in cellular imaging and in vivo tracking due to their high photostability and tunable emission wavelengths. The fluoro substitution at the 4-position may further enhance the fluorescence quantum yield, making this compound a potential candidate for super-resolution microscopy and bioimaging applications. A recent collaboration between materials science and biotechnology teams has shown that this compound can be used to develop fluorescent nanoparticles for targeted drug delivery and real-time monitoring of therapeutic agents.
2,2-Dibromo-1-(4-fluoronaphthalen-1-y1)ethanone is also being studied for its potential in organic electronics and optoelectronic devices. The naphthalene ring’s conjugated system allows for efficient charge transport, making it a valuable material for organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are exploring how the fluoro and bromo groups can modify the electronic properties of the molecule to optimize its performance in thin-film transistors (TFTs). A 2024 study in *Advanced Materials* reported that this compound exhibited superior charge carrier mobility and photovoltaic efficiency when incorporated into polymer-based semiconductors.
The ethanone functionality in 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone adds another layer of chemical versatility. Ethanone groups are known for their ability to participate in Michael addition and aldol condensation reactions, making them ideal for click chemistry applications. This property is particularly useful in drug conjugation and bioconjugate synthesis, where the compound can serve as a linker between therapeutic agents and targeting ligands. A 2023 paper in *Chemical Communications* demonstrated the use of this compound to create targeted drug conjugates with enhanced selectivity and efficacy in cancer therapy.
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone is also being evaluated for its photophysical properties in optical sensing and photodynamic therapy (PDT). The fluoro substitution may alter the excited-state dynamics of the molecule, leading to improved photostability and quantum efficiency. This makes the compound a potential candidate for photocatalytic reactions and light-responsive materials. Recent studies have shown that this compound can act as a photosensitizer in PDT, generating reactive oxygen species (ROS) to selectively destroy cancer cells. The naphthalene core’s ability to absorb light in the visible range further enhances its utility in phototherapy applications.
The synthetic accessibility of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone is another factor contributing to its growing importance in pharmaceutical research. The compound can be synthesized through electrophilic substitution reactions on the naphthalene ring, followed by functional group modification to introduce the fluoro and bromo substituents. This synthetic route allows for the creation of a wide range of analogues, each with distinct biological profiles and chemical properties. The ability to fine-tune the substituents and functional groups makes this compound a versatile platform for drug discovery and material innovation.
In conclusion, 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone represents a multifaceted compound with significant potential in pharmaceutical science, materials chemistry, and biotechnology. Its unique naphthalene core, fluoro and bromo substitutions, and ethanone functionality make it a valuable candidate for drug development, optoelectronic devices, and biomolecular imaging. As research in these fields continues to evolve, the applications of this compound are likely to expand, further solidifying its role as a key player in modern scientific innovation.
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